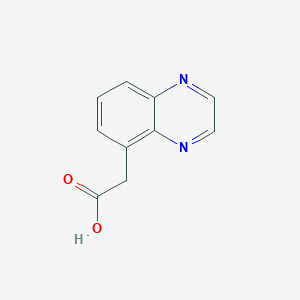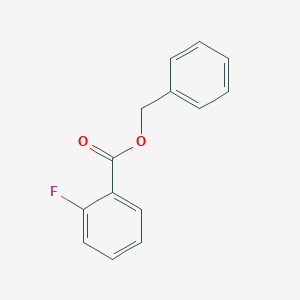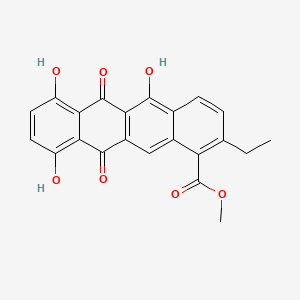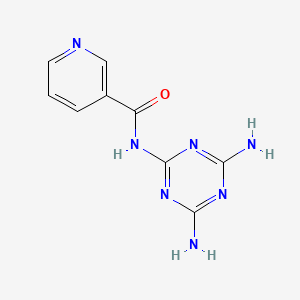
2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine is a chemical compound with the molecular formula C9H10BrF2N3. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The presence of bromine and difluoropiperidinyl groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine typically involves the bromination of a pyrazine derivative followed by the introduction of the difluoropiperidinyl group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium. The process may involve multiple steps, including halogenation, nucleophilic substitution, and cyclization.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine or difluoropiperidinyl groups, leading to new compounds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in the study of enzyme mechanisms or as a probe in biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or diseases .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings .
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine involves its interaction with specific molecular targets. The bromine and difluoropiperidinyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine: Unique due to the presence of both bromine and difluoropiperidinyl groups.
Pyrazine, 2-bromo-5-(4-fluoro-1-piperidinyl)-: Lacks one fluorine atom, leading to different chemical and biological properties.
Pyrazine, 2-chloro-5-(4,4-difluoro-1-piperidinyl)-:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H10BrF2N3 |
|---|---|
Poids moléculaire |
278.10 g/mol |
Nom IUPAC |
2-bromo-5-(4,4-difluoropiperidin-1-yl)pyrazine |
InChI |
InChI=1S/C9H10BrF2N3/c10-7-5-14-8(6-13-7)15-3-1-9(11,12)2-4-15/h5-6H,1-4H2 |
Clé InChI |
KFOKTPVSMKPXKD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(F)F)C2=CN=C(C=N2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
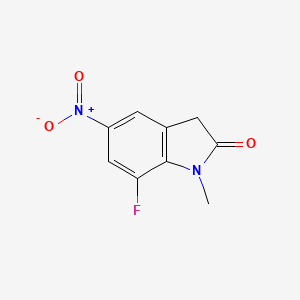
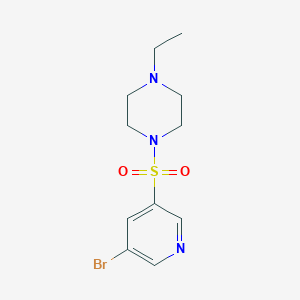
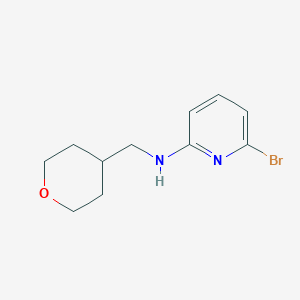

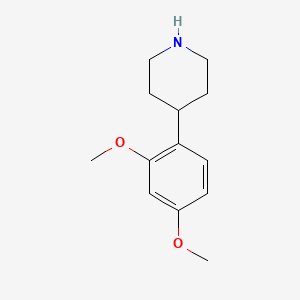
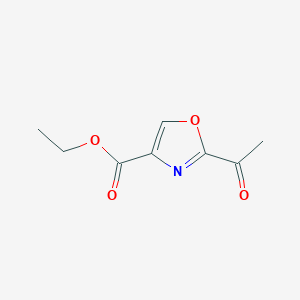
![2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine](/img/structure/B8742836.png)

